Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is a chemical compound that features a silane group bonded to a furan ring through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane typically involves the reaction of 5-methylfuran-2-thiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
5-methylfuran-2-thiol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The sulfanyl linkage provides a site for oxidation or substitution reactions, enabling the formation of a variety of derivatives.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in having a trimethylsilyl group but lacks the furan ring and sulfanyl linkage.
5-Methylfuran-2-thiol: Contains the furan ring and sulfanyl group but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is unique due to the combination of the trimethylsilyl group, furan ring, and sulfanyl linkage
Properties
CAS No. |
160284-56-0 |
---|---|
Molecular Formula |
C8H14OSSi |
Molecular Weight |
186.35 g/mol |
IUPAC Name |
trimethyl-(5-methylfuran-2-yl)sulfanylsilane |
InChI |
InChI=1S/C8H14OSSi/c1-7-5-6-8(9-7)10-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
ODSZRUXFDOGDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.